2-((3-Bromophenyl)thio)pentan-3-one
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Overview
Description
2-((3-Bromophenyl)thio)pentan-3-one is an organic compound with the molecular formula C11H13BrOS It is characterized by the presence of a bromophenyl group attached to a thioether linkage, which is further connected to a pentanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromophenyl)thio)pentan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromothiophenol with 3-pentanone in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an appropriate solvent like tetrahydrofuran. The general reaction scheme is as follows:
3-Bromothiophenol+3-PentanoneNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3-Bromophenyl)thio)pentan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylthio derivatives.
Scientific Research Applications
2-((3-Bromophenyl)thio)pentan-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Bromophenyl)thio)pentan-3-one involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the thioether linkage can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromophenyl)thio)pentan-3-one
- 2-((3-Chlorophenyl)thio)pentan-3-one
- 2-((3-Methylphenyl)thio)pentan-3-one
Uniqueness
2-((3-Bromophenyl)thio)pentan-3-one is unique due to the presence of the bromine atom in the meta position of the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13BrOS |
---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
2-(3-bromophenyl)sulfanylpentan-3-one |
InChI |
InChI=1S/C11H13BrOS/c1-3-11(13)8(2)14-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3 |
InChI Key |
BMSCYVATIPWPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)SC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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